2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H10FNO2S |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |
InChI Key |
XGKPPDQTYRFBAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The primary synthesis route involves cyclocondensation of L-cysteine with 2-fluorobenzaldehyde (Figure 1). This proceeds via a hemithioacetal intermediate, followed by nucleophilic attack of the thiol group on the imine carbon to form the thiazolidine ring.
Reaction equation:
Optimal conditions include:
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 60–80°C under reflux
-
Catalyst: 0.1 M HCl or acetic acid
The stereochemical outcome at C4 is dictated by the L-configuration of cysteine, yielding exclusively the (4S)-enantiomer.
Purification and Yield Optimization
Crude product purification involves:
-
Acidification to pH 2–3 using HCl
-
Solvent extraction with ethyl acetate
-
Recrystallization from ethanol/water mixtures
Reported yields range from 65–78%, with purity >95% confirmed by HPLC. Microwave-assisted synthesis reduces reaction time to 2–4 hours while maintaining yield.
Alternative Acylation Routes for Derivatives
| Parameter | Value |
|---|---|
| Substrate | 1,3-Thiazolidin-4-carboxylic acid |
| Acylating agent | Acetic anhydride |
| Solvent | Ethanol |
| Temperature | 40–85°C |
| Reaction time | 16–24 hours |
| Yield | 55–60% |
This process generates a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate , separable via vacuum filtration. Adapting this method for 2-fluorophenyl-substituted substrates remains unexplored but theoretically feasible.
Solvent and Energy Efficiency
Comparative studies show ethanol outperforms dichloromethane or THF in yield (∆ +12%) due to improved solubility of fluorinated intermediates. Energy consumption is reduced by 30% using microwave irradiation versus conventional heating.
Analytical Characterization
Chromatographic Profiling
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) resolves the target compound at tR = 8.2 min . Co-elution tests with synthetic standards confirm identity.
Spectroscopic Validation
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F aromatic), 2550 cm⁻¹ (S-H, minor)
-
¹H NMR (D₂O): δ 7.45–7.30 (m, 4H, Ar-H), 4.85 (s, 1H, C4-H), 3.75 (dd, J = 11.5 Hz, C2-H), 3.20–3.05 (m, 2H, C5-H₂)
Industrial Scale-Up Challenges
Byproduct Management
The primary impurity (N-acetyl derivative ) forms at >5% when reaction temperatures exceed 85°C. Mitigation strategies include:
-
Strict temperature control (±2°C)
-
Use of scavengers (molecular sieves) for water removal
Environmental Impact
Ethanol-based systems reduce hazardous waste by 40% compared to halogenated solvents. Patent data indicate a 22% reduction in acylating agent usage via stoichiometric optimization.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Anticancer Applications
Research has shown that thiazolidine derivatives, including 2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit promising anticancer properties. Specifically, studies indicate that compounds of this class can selectively target and disrupt cancer cells while minimizing harm to normal cells.
- Mechanism of Action : The compound is believed to induce cell death in cancerous cells through apoptosis and necrosis mechanisms. It has demonstrated effectiveness against various cancer types, including prostate and ovarian cancers. In vitro studies have reported that these compounds can inhibit the growth of human prostate cancer cell lines such as DU-145 and PC-3 by disrupting cellular processes at lower concentrations compared to normal cells .
- Formulations and Delivery : The compound can be administered via multiple routes including oral, intravenous, and topical applications. Formulations may include aerosolized forms for respiratory delivery or standard oral dosage forms .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of thiazolidine derivatives against various viral pathogens. The design and synthesis of this compound derivatives have been linked to significant antiviral activities.
- Case Study on Tobacco Mosaic Virus (TMV) : A study demonstrated that certain thiazolidine derivatives exhibited considerable inhibitory effects against TMV. The compound's mechanism involves interference with viral assembly processes, showcasing its potential as a new antiviral candidate .
- Comparative Efficacy : In comparative studies with established antiviral agents like ribavirin, some thiazolidine derivatives showed superior efficacy in inhibiting viral activity at lower concentrations .
Antioxidant Properties
The antioxidant capabilities of this compound have also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.
- Biological Activity : In silico studies have indicated that modifications at specific positions of the thiazolidine structure can enhance antioxidant activity. Compounds synthesized with variations at the 4-position have shown promising results in reducing oxidative stress markers .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The thiazolidine ring may also contribute to its activity by stabilizing the compound’s conformation and facilitating interactions with target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
Ortho-Substituted Derivatives
- 2-(2-Fluorophenyl) vs. However, the electronegativity of fluorine (4.0) may strengthen hydrogen-bonding interactions compared to chlorine (3.0), affecting target binding .
- 2-(2-Hydroxyphenyl) :
The hydroxyl group in 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid () enhances antioxidant activity due to free radical scavenging but reduces lipophilicity compared to the fluorinated analog .
Para-Substituted Derivatives
- 2-(4-Nitrophenyl) :
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (compound 10, ) demonstrated superior antibacterial activity against MRSA (zone of inhibition: 22 mm), attributed to the electron-withdrawing nitro group enhancing membrane penetration. In contrast, the fluorine substituent may prioritize selectivity over potency . - 2-(4-Chlorophenyl) :
This derivative (CAS: 198991-78-5, ) showed moderate antimicrobial activity, with molecular weight (243.71 g/mol) slightly higher than the fluorinated analog (223.22 g/mol, ), influencing solubility and bioavailability .
Meta-Substituted Derivatives
- The fluorine analog’s lack of polar groups may limit similar interactions .
Antimicrobial Activity
- Nitro vs. Fluoro Substitutents :
Nitro-substituted derivatives (e.g., 4-nitrophenyl, ) outperformed fluorinated analogs against gram-positive bacteria (e.g., B. subtilis) due to stronger electron-withdrawing effects. However, fluorine’s smaller size may reduce toxicity risks . - Chlorophenyl Derivatives :
2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid () showed intermediate activity, suggesting halogen size and electronegativity balance potency and pharmacokinetics .
Antioxidant and Enzyme Inhibitory Activity
- Hydroxyphenyl Derivatives: 2-(2-Hydroxyphenyl) and 2-(4-hydroxyphenyl) analogs () exhibited tyrosinase inhibition (IC₅₀: 12–18 µM), leveraging phenolic hydroxyl groups for metal chelation. The fluorinated compound’s lack of hydroxyl groups may limit this activity .
- Methoxy Substitutents :
2-(4-Methoxyphenyl) derivatives () showed reduced antioxidant capacity compared to hydroxylated analogs, highlighting the critical role of polar substituents .
Physicochemical Properties
- Solubility : Fluorine’s electronegativity increases acidity (pKa ~2.5–3.0 for the carboxylic group), enhancing water solubility at physiological pH compared to nitro or chloro derivatives .
- Thermal Stability : The saturated thiazolidine ring in all analogs contributes to thermal stability, but fluorine’s small size may improve melting points over bulkier substituents .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for 2-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of L-cysteine derivatives with 2-fluorobenzaldehyde under acidic or basic conditions. Purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel. Purity is confirmed via HPLC (>95%) and melting point analysis (175–177°C for analogous bromophenyl derivatives) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- FT-IR : A sharp N-H stretching peak at 1571–1580 cm⁻¹ confirms the thiazolidine ring .
- NMR : H and C NMR verify stereochemistry (e.g., cis/trans isomerism at C2 and C4).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Q. What physicochemical properties influence the compound's druglikeness and bioavailability?
- Data-Driven Answer :
Advanced Research Questions
Q. How do substituent positions (e.g., 2-fluorophenyl vs. 4-nitrophenyl) affect antimicrobial activity in thiazolidine derivatives?
- SAR Analysis : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid) show superior activity against MRSA (MIC: 4 µg/mL) compared to halophenyl analogs. The electron-withdrawing nitro group enhances membrane penetration or target binding. Fluorine’s smaller size and electronegativity may reduce steric hindrance but require optimization for potency .
Q. How can SHELX software improve the accuracy of crystallographic data for thiazolidine derivatives?
- Methodological Answer :
- Structure Solution : Use SHELXD for phase determination in small-molecule crystallography.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks (e.g., O–H⋯O interactions in crystal packing).
- Validation : Check R-factor (<5%) and residual electron density maps for disorder or twinning .
Q. What experimental design principles apply when transitioning from in vitro to in vivo studies for this compound?
- Answer :
- Compound Selection : Prioritize derivatives with low MIC values (e.g., <10 µg/mL against S. aureus) and favorable logP (2–3) for bioavailability.
- Dosing Strategy : Use pharmacokinetic models to calculate effective doses (e.g., 50 mg/kg in rat studies).
- Control Groups : Include vehicle controls and reference drugs (e.g., ciprofloxacin) to benchmark efficacy .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Critical Analysis Framework :
Assay Variability : Standardize MIC testing using CLSI guidelines to minimize inter-lab discrepancies.
Stereochemical Purity : Validate enantiomeric ratios via chiral HPLC; impurities >5% can skew results.
Crystallographic Validation : Confirm molecular conformation (e.g., chair vs. boat thiazolidine ring) using SHELXL-refined structures .
Q. What role do hydrogen-bonding interactions play in the stability of thiazolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
